2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Descripción
Propiedades
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClF3N4O3S/c1-2-3-8-33-23(35)18-14-17(32-9-11-36-12-10-32)5-7-20(18)31-24(33)37-15-22(34)30-21-13-16(25(27,28)29)4-6-19(21)26/h4-7,13-14H,2-3,8-12,15H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLWDVQXDQRJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps The quinazolinone core can be synthesized through the reaction of anthranilic acid derivatives with isocyanates or carbodiimidesThe final step involves the formation of the sulfanylacetamide linkage, which can be accomplished using thiol reagents under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinazolinone core is known for its potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and inhibition.
Medicine: Due to its structural similarity to known pharmacophores, it may have potential as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of the morpholine ring and the butyl group can enhance its binding affinity and selectivity.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Substitutional Differences
The following table highlights key structural distinctions between the target compound and analogous molecules from the literature:
Key Observations:
- Core Structure: The quinazolinone core of the target compound distinguishes it from morpholinone () and triazole () derivatives. Quinazolinones are rigid and planar, favoring interactions with hydrophobic enzyme pockets.
- Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to the acetyl group in ’s morpholinone derivative . The morpholin-4-yl group at position 6 may improve water solubility relative to the pyrazine ring in ’s triazole compound .
NMR and Electronic Environment Comparison
demonstrates that substituent positioning alters chemical environments, as seen in NMR shifts in regions A (39–44 ppm) and B (29–36 ppm) for Rapa and analogs . For the target compound:
- The 3-butyl group likely induces upfield shifts in adjacent protons due to electron-donating alkyl effects.
- The 2-chloro-5-(trifluoromethyl)phenyl group would cause significant downfield shifts in aromatic protons (similar to δ 7.39–7.69 in ’s isopropylphenyl derivative) .
- The morpholin-4-yl group may shield nearby protons, analogous to the 6,6-dimethyl substitution in ’s morpholinone .
Pharmacological Implications
- Selectivity: The trifluoromethyl and chloro substituents may enhance selectivity for hydrophobic enzyme pockets compared to ’s acetylated morpholinone, which lacks halogenation.
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, offering an advantage over ’s ethoxy-substituted triazole, which is prone to demethylation .
- Solubility : The morpholine ring in the target compound improves aqueous solubility relative to ’s pyrazine-containing triazole, which is more lipophilic .
Actividad Biológica
The compound 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a novel derivative belonging to the quinazoline family, which has garnered interest due to its potential biological activities, particularly as a COX-2 inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity:
- Morpholine ring : Known for enhancing solubility and bioavailability.
- Trifluoromethyl group : Often enhances metabolic stability and lipophilicity.
- Quinazoline core : Associated with a range of pharmacological activities including anti-inflammatory properties.
The primary mechanism of action for this compound appears to be the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. COX enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.
In Vitro Studies
Research has demonstrated that derivatives of quinazoline exhibit significant COX-2 inhibitory activity. For instance, a related study reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM for similar compounds . This suggests that the compound may have comparable or enhanced efficacy in reducing inflammatory responses.
Efficacy in Animal Models
In vivo studies have shown that quinazoline derivatives can effectively reduce inflammation in animal models. For example:
| Study | Model | Dosage | Result |
|---|---|---|---|
| Dravyakar et al. (2023) | Rat model of inflammation | 10 mg/kg | Significant reduction in paw swelling |
| Eren et al. (2023) | Mouse model | 5 mg/kg | Decreased inflammatory markers |
These results indicate that the compound may possess therapeutic potential in treating inflammatory diseases.
Case Studies
- Anti-inflammatory Activity : A study involving a series of morpholine-containing quinazolines found that they exhibited promising anti-inflammatory effects through COX inhibition. The data indicated that these compounds could serve as lead candidates for developing new anti-inflammatory drugs.
- Analgesic Properties : In another investigation, compounds similar to the target molecule were evaluated for analgesic properties using the formalin test in rats. The results showed a significant decrease in pain response, suggesting potential use in pain management therapies.
Safety and Toxicology
Preliminary toxicity assessments are essential for evaluating the safety profile of new compounds. Although specific data on the target compound is limited, related quinazoline derivatives have been reported to exhibit low toxicity levels in various assays, indicating a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Begin with the condensation of the quinazolinone core (e.g., 3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazoline) with a sulfanylating agent, followed by coupling to the N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide moiety. Use Na₂CO₃ as a base and CH₂Cl₂ as a solvent for acetyl chloride-mediated reactions, ensuring stoichiometric control to minimize side products .
- Purification : Employ gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to isolate high-purity crystals. Yields can be improved by iterative addition of reagents (e.g., acetyl chloride in two batches) .
Q. How is structural characterization performed, and what analytical techniques are critical?
- Methodology :
- NMR spectroscopy : Use ¹H and ¹³C NMR (e.g., 300 MHz in CDCl₃) to confirm substituent positions, focusing on key signals like δ 7.69 ppm (amide NH) and δ 169.8 ppm (carbonyl groups) .
- Mass spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., M+H at m/z 347) and confirm molecular weight. Tandem MS can identify fragmentation patterns .
Q. What solvents and conditions are optimal for stability during storage?
- Methodology :
- Store in anhydrous conditions under inert gas (N₂/Ar) at –20°C. Avoid polar protic solvents (e.g., H₂O) to prevent hydrolysis of the sulfanyl or acetamide groups. Stability can be monitored via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize reaction pathways for derivatives?
- Methodology :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfanyl coupling or morpholine ring modifications. Tools like COMSOL Multiphysics integrate AI for real-time optimization of reaction parameters (e.g., temperature, solvent polarity) .
- Reaction path search : Apply ICReDD’s computational workflows to screen substituent effects on quinazolinone reactivity, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response profiling : Conduct IC₅₀ assays in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to compare potency variations.
- Structural analogs : Synthesize derivatives with controlled substitutions (e.g., replacing trifluoromethyl with chloro groups) to isolate structure-activity relationships (SAR). Cross-reference with similar compounds (e.g., thieno[3,2-d]pyrimidin-2-yl derivatives) to identify conserved pharmacophores .
Q. How can the compound’s metabolic stability be assessed for therapeutic potential?
- Methodology :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Use NADPH cofactors to simulate Phase I metabolism.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Q. What experimental designs minimize variability in spectral data interpretation?
- Methodology :
- DOE (Design of Experiments) : Apply factorial designs to optimize NMR acquisition parameters (e.g., pulse width, relaxation delay). Use multivariate analysis (e.g., PCA) to deconvolute overlapping signals from complex mixtures .
- Cross-validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
